molecular formula C21H13NO7 B2845253 (5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate CAS No. 1105203-58-4

(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2845253
CAS No.: 1105203-58-4
M. Wt: 391.335
InChI Key: BEDMLRDILQVVHQ-UHFFFAOYSA-N
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Description

The compound (5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate is a complex organic molecule that features a unique combination of structural motifs, including a benzo[d][1,3]dioxole ring, an isoxazole ring, and a chromene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the isoxazole ring through cyclization reactions. The final step involves the esterification of the chromene carboxylic acid with the isoxazole derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
  • 4-Methoxyphenethylamine
  • Indole
  • Benzimidazole
  • Quinoline

Uniqueness

What sets (5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate apart from these similar compounds is its unique combination of structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO7/c23-20(15-7-12-3-1-2-4-16(12)28-21(15)24)25-10-14-9-18(29-22-14)13-5-6-17-19(8-13)27-11-26-17/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDMLRDILQVVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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